molecular formula C9H21ClN2O2 B1437975 1-N-Boc-Butane-1,2-diamine hydrochloride CAS No. 1179360-83-8

1-N-Boc-Butane-1,2-diamine hydrochloride

Cat. No. B1437975
M. Wt: 224.73 g/mol
InChI Key: WQRDYZWMTDDLDE-UHFFFAOYSA-N
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Description

1-N-Boc-Butane-1,2-diamine hydrochloride, also known as tert-butyl 2-aminobutylcarbamate hydrochloride, is a chemical compound with the molecular formula C9H21ClN2O2 . It has a molecular weight of 224.73 and is typically stored at temperatures between 2-8°C in an inert atmosphere . The compound is solid in its physical form .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as 1-N-Boc-Butane-1,2-diamine hydrochloride, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters

Scientific Research Applications

1. Electrocatalytic 1,2-diamination of Alkenes

  • Application Summary : The 1,2-diamine motif is widely present in natural products, pharmaceutical compounds, and catalysts used in asymmetric synthesis . The simultaneous introduction of two amino groups across an alkene feedstock is an appealing yet challenging approach for the synthesis of 1,2-diamines .
  • Methods of Application : This research reports a scalable electrocatalytic 1,2-diamination reaction that can be used to convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity . The combination of an organic redox catalyst and electricity not only obviates the use of any transition metal catalyst and oxidizing reagent, but also ensures broad reaction compatibility with a variety of electronically and sterically diverse substrates .

2. Thermodynamic Data, Excess Properties, and Intermolecular Interactions

  • Application Summary : This research systematically reports the physical data: density (ρ), viscosity (η) and surface tension (γ), of 1,2-propane diamine (1,2-PDA) and 1,3-butanediol (1,3-BTD) binary mixtures under atmospheric pressure from 293.15 K to 318.15 K .
  • Methods of Application : Based on the experimental ρ, η, and γ values, excess properties, such as excess molar volume (VE m), viscosity deviation (Δη), and surface tension deviation (Δγ), were calculated . The VE m, Δη and Δγ data were well fitted by the Redlich–Kister (R–K) equation to evaluate the standard deviation .
  • Results or Outcomes : The intermolecular interactions of 1,2-PDA with 1,3-BTD in the binary mixed system was studied by Gaussian 09 calculation and several spectral technologies including UV, FLS, 1H NMR, and Raman, which confirmed that hydrogen bonds were formed in the binary mixed system .

3. Preparation of Pharmacologically Active Compounds

  • Application Summary : This compound is used in the preparation of pharmacologically active compounds . These could include a wide range of drugs and therapeutic agents.

4. Preparation of Spermidine Analogues

  • Application Summary : Spermidine is a polyamine that is involved in various biological processes, including cell growth and differentiation, gene expression, and the stabilization of nucleic acid structures . This compound is used in the preparation of spermidine analogues .

5. Electrocatalytic 1,2-diamination of Alkenes

  • Application Summary : This compound is used in a scalable electrocatalytic 1,2-diamination reaction that can convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity .
  • Methods of Application : The combination of an organic redox catalyst and electricity not only obviates the use of any transition metal catalyst and oxidizing reagent, but also ensures broad reaction compatibility with a variety of electronically and sterically diverse substrates .

6. Preparation of 1,3-Diamines

  • Results or Outcomes : The outcomes would also depend on the specific 1,3-diamine being synthesized. In general, the use of this compound could lead to the development of new synthetic methods for 1,3-diamines .

properties

IUPAC Name

tert-butyl N-(2-aminobutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-5-7(10)6-11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRDYZWMTDDLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662577
Record name tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Boc-Butane-1,2-diamine hydrochloride

CAS RN

1179360-83-8
Record name tert-Butyl (2-aminobutyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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